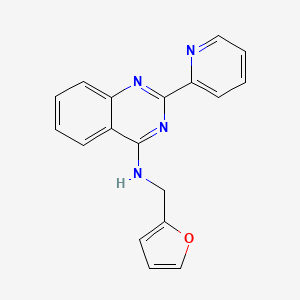![molecular formula C13H21NO2 B7579250 3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol is a chemical compound that is commonly known as TMPD. It is a synthetic compound that is widely used in scientific research for various purposes. TMPD has been synthesized by numerous methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of TMPD is not fully understood, but it is believed to act as a chiral derivatizing agent by forming diastereomeric complexes with amino acids, peptides, and proteins. The formation of these complexes allows for the separation and analysis of chiral compounds by chromatography or electrophoresis. TMPD has also been shown to interact with metal ions, forming fluorescent complexes that can be used for the detection of metal ions in solution.
Biochemical and Physiological Effects:
TMPD has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered to be safe for use in laboratory experiments. TMPD has been shown to be stable under a wide range of conditions, making it a useful reagent for various applications.
实验室实验的优点和局限性
The advantages of using TMPD in laboratory experiments include its high purity, stability, and low toxicity. TMPD is also readily available from commercial sources, making it easy to obtain. However, the limitations of TMPD include its high cost compared to other chiral derivatizing agents and its limited solubility in some solvents.
未来方向
There are several future directions for the use of TMPD in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of new applications for TMPD, such as its use in the synthesis of new organic compounds or as a fluorescent probe for the detection of other molecules. Furthermore, the development of new analytical methods that utilize TMPD as a chiral derivatizing agent could lead to new insights into the behavior of chiral compounds in biological systems.
合成方法
TMPD can be synthesized by several methods, including the reaction of 2,4,6-trimethylbenzyl chloride with diethanolamine, the reaction of 2,4,6-trimethylbenzylamine with epichlorohydrin, and the reaction of 2,4,6-trimethylphenol with formaldehyde and diethanolamine. These methods have been reported in various research articles, and the yields of the synthesis reactions have been optimized to obtain high purity and yield of TMPD.
科学研究应用
TMPD has been widely used in scientific research for various purposes. It is commonly used as a chiral derivatizing agent for the analysis of amino acids, peptides, and proteins. TMPD has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, TMPD has been used as a reagent for the synthesis of chiral molecules and as a starting material for the synthesis of various organic compounds.
属性
IUPAC Name |
3-[(2,4,6-trimethylphenyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-4-10(2)13(11(3)5-9)7-14-6-12(16)8-15/h4-5,12,14-16H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHGJXJGMJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNCC(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

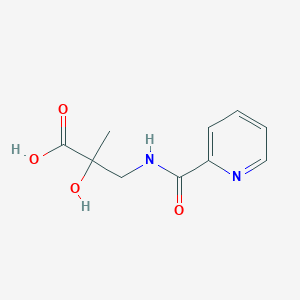
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
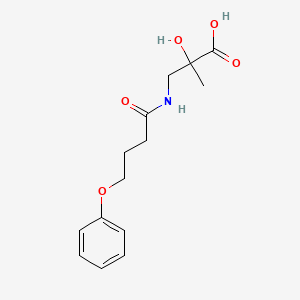
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(4-Bromo-2-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579214.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
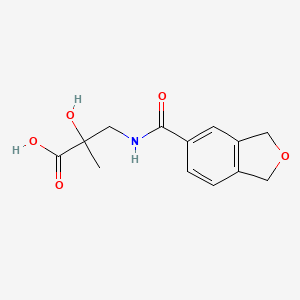
![3-[(5-Chlorofuran-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579223.png)
![3-[(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579226.png)
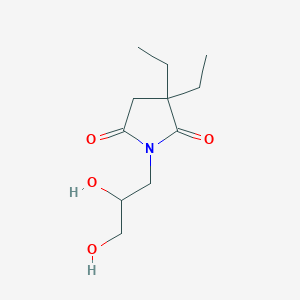
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
